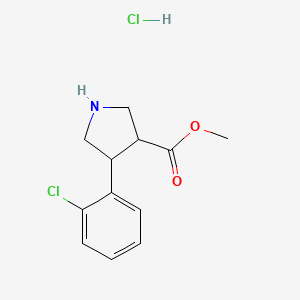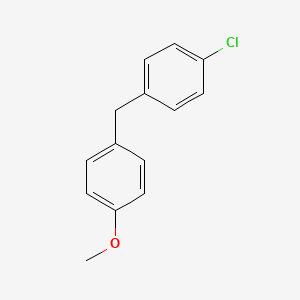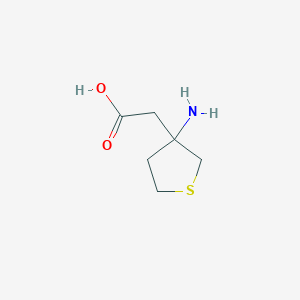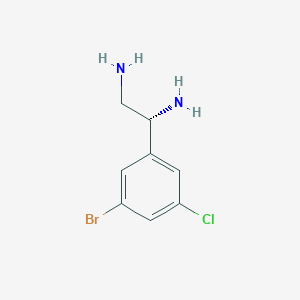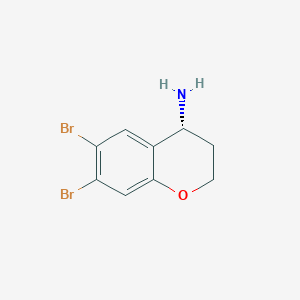
(R)-6,7-Dibromochroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6,7-Dibromochroman-4-amine is a chiral organic compound that belongs to the class of chroman derivatives It is characterized by the presence of two bromine atoms at the 6 and 7 positions of the chroman ring and an amine group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,7-Dibromochroman-4-amine typically involves the bromination of a chroman precursor followed by the introduction of the amine group. One common method includes the following steps:
Bromination: The chroman precursor is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst to introduce bromine atoms at the 6 and 7 positions.
Amination: The dibrominated intermediate is then subjected to amination using reagents like ammonia or amines under suitable conditions to introduce the amine group at the 4 position.
Industrial Production Methods
Industrial production of ®-6,7-Dibromochroman-4-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
®-6,7-Dibromochroman-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the amine group to other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or Grignard reagents are employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dehalogenated or reduced amine derivatives.
Substitution: Formation of substituted chroman derivatives.
Applications De Recherche Scientifique
®-6,7-Dibromochroman-4-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity on neurological receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-6,7-Dibromochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-6,7-Dichlorochroman-4-amine
- ®-6,7-Difluorochroman-4-amine
- ®-6,7-Diiodochroman-4-amine
Uniqueness
®-6,7-Dibromochroman-4-amine is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to other halogenated analogs. These properties influence its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H9Br2NO |
|---|---|
Poids moléculaire |
306.98 g/mol |
Nom IUPAC |
(4R)-6,7-dibromo-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9Br2NO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m1/s1 |
Clé InChI |
LMUPKBVFVOYAIX-MRVPVSSYSA-N |
SMILES isomérique |
C1COC2=CC(=C(C=C2[C@@H]1N)Br)Br |
SMILES canonique |
C1COC2=CC(=C(C=C2C1N)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-13-carbonitrile](/img/structure/B13030991.png)

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13030996.png)
